molecular formula C11H13ClFNO2 B13427050 (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride

(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride

Cat. No.: B13427050
M. Wt: 245.68 g/mol
InChI Key: CKMPEKCUTAEYSV-SZZWBKDQSA-N
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Description

(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, which is known for its influence on the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution can produce various fluorophenyl derivatives.

Scientific Research Applications

(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-phenylbut-3-enoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Ethyl 2-amino-4-(4-fluorophenyl)but-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

(S,E)-Methyl 2-amino-4-(4-fluorophenyl)but-3-enoate hydrochloride is unique due to the presence of the fluorophenyl group, which significantly influences its chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

methyl (E,2S)-2-amino-4-(4-fluorophenyl)but-3-enoate;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8;/h2-7,10H,13H2,1H3;1H/b7-4+;/t10-;/m0./s1

InChI Key

CKMPEKCUTAEYSV-SZZWBKDQSA-N

Isomeric SMILES

COC(=O)[C@H](/C=C/C1=CC=C(C=C1)F)N.Cl

Canonical SMILES

COC(=O)C(C=CC1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

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